molecular formula C7H4Br2F2 B1439351 5-Bromo-2,3-difluorobenzyl bromide CAS No. 887585-85-5

5-Bromo-2,3-difluorobenzyl bromide

Cat. No.: B1439351
CAS No.: 887585-85-5
M. Wt: 285.91 g/mol
InChI Key: XTJJKFPJSVLAMK-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br2F2 . It is a derivative of benzene, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,3-difluorobenzyl bromide typically involves the bromination of 2,3-difluorotoluene. One method includes the use of hydrobromic acid and hydrogen peroxide under light conditions. The reaction mixture is then washed, dried, and purified using silica gel column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2,3-difluorobenzyl bromide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2,3-difluorobenzyl bromide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can act as potential drug candidates. It is particularly useful in the development of enzyme inhibitors and receptor modulators .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorobenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atoms on the benzene ring are susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2,5-Difluorobenzyl bromide
  • 2,4-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide

Comparison: 5-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties compared to other difluorobenzyl bromides. For instance, the presence of bromine at the 5-position and fluorine at the 2 and 3 positions can influence the compound’s reactivity in nucleophilic substitution reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-bromo-1-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJJKFPJSVLAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-85-5
Record name 5-Bromo-2,3-difluorobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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